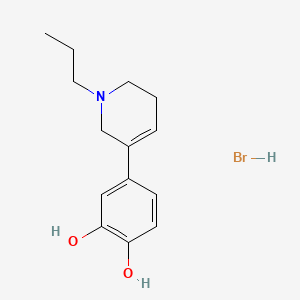

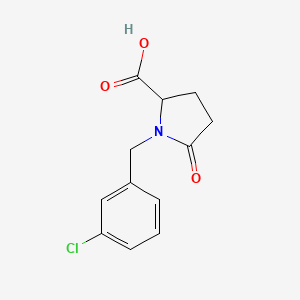

1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid

描述

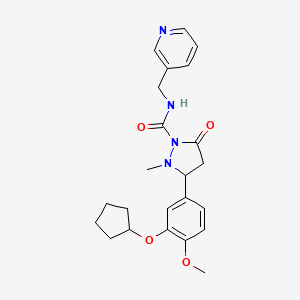

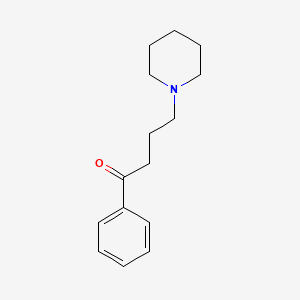

1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid is an organic compound with a complex structure that includes a chlorobenzyl group, a pyrrolidine ring, and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorobenzyl group and the carboxylic acid functional group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.

化学反应分析

Types of Reactions

1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.

Substitution: The chlorobenzyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and as a pharmacological agent.

Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

作用机制

The mechanism by which 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways are subjects of ongoing research, with studies aiming to elucidate the compound’s precise mode of action.

相似化合物的比较

Similar Compounds

- 1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid

- 1-(3-Bromobenzyl)-5-oxopyrrolidine-2-carboxylic acid

- 1-(3-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid

Uniqueness

1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid stands out due to the specific positioning of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions and applications compared to its similar counterparts.

属性

分子式 |

C12H12ClNO3 |

|---|---|

分子量 |

253.68 g/mol |

IUPAC 名称 |

1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12ClNO3/c13-9-3-1-2-8(6-9)7-14-10(12(16)17)4-5-11(14)15/h1-3,6,10H,4-5,7H2,(H,16,17) |

InChI 键 |

HTTLIOSKZPIJHB-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)Cl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。